molecular formula C17H22N2O7S B1235416 Pyrantel citrate CAS No. 5685-86-9

Pyrantel citrate

Cat. No.: B1235416
CAS No.: 5685-86-9
M. Wt: 398.4 g/mol
InChI Key: YJGGCARNRYGSPA-IPZCTEOASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrantel citrate involves the reaction of pyrantel base with citric acid. Pyrantel base, which is 1-methyl-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,4,5,6-tetrahydropyrimidine, is reacted with citric acid in an aqueous medium to form this compound . The reaction is typically carried out under controlled temperature and pH conditions to ensure the complete formation of the citrate salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process includes the purification of the final product through crystallization or other suitable methods to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: Pyrantel citrate undergoes various chemical reactions, including:

    Oxidation: Pyrantel can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert pyrantel to its reduced forms.

    Substitution: Pyrantel can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrantel derivatives, while substitution reactions can produce a variety of substituted pyrantel compounds .

Scientific Research Applications

Pyrantel citrate has several scientific research applications, including:

Mechanism of Action

Pyrantel citrate acts as a depolarizing neuromuscular-blocking agent. It causes longstanding activation of nicotinic acetylcholine receptors in the neuromuscular junctions of susceptible nematodes (worms), resulting in spastic paralysis. This paralysis causes the worms to lose their grip on the intestinal wall and be expelled from the host’s body through natural processes . The molecular targets involved are the nicotinic acetylcholine receptors, which are crucial for the compound’s anthelmintic activity .

Comparison with Similar Compounds

Comparison: Pyrantel citrate is unique in its mechanism of action as a depolarizing neuromuscular-blocking agent, whereas mebendazole and albendazole work by inhibiting microtubule formation. Levamisole, on the other hand, has immunomodulatory properties in addition to its anthelmintic activity. This compound’s ability to cause spastic paralysis of worms distinguishes it from these other compounds .

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S.C6H8O7/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h2,4-6,9H,3,7-8H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGGCARNRYGSPA-IPZCTEOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN=C1C=CC2=CC=CS2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCN=C1/C=C/C2=CC=CS2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401034016
Record name Pyrantel citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401034016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5685-86-9, 17076-90-3
Record name Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-[(1E)-2-(2-thienyl)ethenyl]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5685-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrantel citrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,5,6-Tetrahydro-1-methyl-2-(2-(2-thienyl)vinyl)pyrimidine citrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrantel citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401034016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine citrate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4,5,6-tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine citrate
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRANTEL CITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of pyrantel citrate against parasites like Oesophagostomum spp.?

A: this compound is a cholinergic agonist that acts as a neuromuscular blocking agent in susceptible parasites. [, ] It interacts with nicotinic acetylcholine receptors at the neuromuscular junction, causing depolarization and persistent muscle stimulation. This leads to spastic paralysis of the parasite, allowing the host's immune system or natural gut movements to expel it. []

Q2: Are there other parasites that this compound is effective against, and have alternative formulations been explored?

A: While the provided research focuses on Oesophagostomum spp. in swine, this compound is also known to be effective against other nematode parasites in various animal species. [] Furthermore, researchers have investigated the efficacy and pharmacokinetic properties of different pyrantel salts, including pyrantel pamoate. [] These studies aim to identify formulations with improved efficacy, pharmacokinetic profiles, and potentially overcome emerging resistance issues.

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